molecular formula C6H3Br2Cl B011673 1,2-Dibromo-3-chlorobenzene CAS No. 104514-49-0

1,2-Dibromo-3-chlorobenzene

Cat. No. B011673
M. Wt: 270.35 g/mol
InChI Key: BDMRCAWYRXJKLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives, including compounds similar to 1,2-dibromo-3-chlorobenzene, involves halogenation reactions where bromine and chlorine are introduced into the benzene ring. These reactions are often facilitated by the use of catalysts or specific conditions that promote the substitution of hydrogen atoms with halogen atoms (Kitamura, Gondo, & Katagiri, 2013).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzene derivatives, including those similar to 1,2-dibromo-3-chlorobenzene, have been extensively investigated using density functional theory (DFT) calculations. Studies on similar compounds have shown how the presence of halogen atoms affects the optimized structure, vibrational frequencies, and electronic properties (Arivazhagan & Meenakshi, 2011).

Scientific Research Applications

  • Catalysis and Chemical Reactions :

    • Catalytic oxidation of chlorinated benzenes, like 1,2-dichlorobenzene, has been studied over various catalysts. These reactions produce compounds such as phenolates, maleates, and carboxylates, with chlorine abstraction being a critical step (Krishnamoorthy & Amiridis, 1999).
    • Studies have also focused on the effects of chlorine on catalytic oxidation processes. Structural and electronic factors, along with chlorine's influence on active sites, are significant in these reactions (Wang et al., 2015).
  • Optical Properties :

    • Compounds like 1-3-dibromo-5-chlorobenzene have been studied for their non-linear optical properties. The predicted first-hyperpolarizability of these compounds makes them attractive for future research in this area (Arivazhagan & Meenakshi, 2011).
  • Electron Attachment and Molecular Structure :

    • Research on dissociative electron attachment to chlorinated benzenes, such as 1-bromo-2-chlorobenzene, reveals the formation of Cl and Br fragment anions, indicating the importance of gas temperature in these reactions (Mahmoodi-Darian et al., 2010).
    • The molecular structure of chlorinated benzenes also exhibits unique distortions, which are crucial for understanding their chemical behavior (Onda et al., 1986).
  • Environmental and Health Aspects :

    • The environmental and health implications of chlorinated benzenes, including their odor and toxicity, are important for understanding their safe handling and impact on health (Knecht & Lewalter, 2012).
  • Surface Interactions :

    • Theoretical studies on the interaction of chlorinated benzenes with surfaces like silicon have revealed novel structures and potential energy barriers. These studies help predict structures that preserve aromaticity (Naumkin et al., 2003).
  • Analytical Methods :

    • Advanced analytical methods have been developed for detecting and quantifying chlorobenzenes in environmental samples, highlighting the need for effective monitoring of these compounds (Khajeh et al., 2006).

Safety And Hazards


  • Toxicity : 1,2-Dibromo-3-chlorobenzene is toxic and should be handled with care.

  • Environmental Impact : It is persistent in the environment and can contaminate soil and water.

  • Health Effects : Exposure may cause skin and eye irritation, respiratory issues, and central nervous system effects.


Future Directions

Research on 1,2-Dibromo-3-chlorobenzene should focus on:



  • Environmental Fate : Understanding its behavior in soil and water.

  • Health Implications : Investigating long-term effects on human health.

  • Alternative Synthesis Routes : Developing greener and more efficient methods for its production.


properties

IUPAC Name

1,2-dibromo-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(9)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMRCAWYRXJKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909025
Record name 1,2-Dibromo-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3-chlorobenzene

CAS RN

104514-49-0
Record name 1,2-Dibromo-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Diemer, FR Leroux, F Colobert - 2011 - Wiley Online Library
2‐Dibromobenzenes are highly valuable precursors for various organic transformations, in particular, reactions based on the intermediate formation of benzynes. This report describes …
K Menzel, EL Fisher, L DiMichele… - The Journal of …, 2006 - ACS Publications
A facile protocol for the synthesis of 1,2-dibromoarenes is described. A standard ortho-lithiation/bromination procedure, when applied to bromoarenes, resulted in poor yields of the …
Number of citations: 51 pubs.acs.org
F Mongin, M Schlosser - Tetrahedron letters, 1997 - Elsevier
Lithium diisopropylamide deprotonates ortho- and para-bromochlorobenzene randomly at the two halogen adjacent positions. Obviously for steric reasons, the bulkier base lithium 2,2,6,…
Number of citations: 49 www.sciencedirect.com
K Menzel, L Dimichele, P Mills, DE Frantz, TD Nelson… - Synlett, 2006 - thieme-connect.com
Regioselective halogen-metal exchange reactions using isopropylmagnesium chloride were carried out on 3-substituted 1, 2-dibromo arenes. Eleven examples are given. …
Number of citations: 4 www.thieme-connect.com

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